3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine
Overview
Description
3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activities.
Mechanism Of Action
The mechanism of action of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors. This activity could make it useful for studying the function of these targets in biological systems.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine are not well characterized. However, it has been shown to have activity against certain enzymes and receptors, which could have downstream effects on biological processes.
Advantages And Limitations For Lab Experiments
One advantage of using 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine in lab experiments is its potential specificity for certain targets. This could make it useful for studying the function of these targets in biological systems. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine. One area of interest is further investigation of its mechanism of action. This could help to better understand its potential applications in scientific research. Another direction is the development of more efficient synthesis methods for this compound, which could make it more accessible for use in lab experiments. Additionally, further studies could be conducted to explore the potential biological activities of this compound and its derivatives.
Scientific Research Applications
3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine has been studied for its potential applications in scientific research. One area of interest is its potential use as a tool for studying biological systems. This compound has been shown to have activity against certain enzymes and receptors, which could make it useful for studying their function.
properties
IUPAC Name |
3-nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c19-17-16(23(24)25)18-20-14(12-7-3-1-4-8-12)11-15(22(18)21-17)13-9-5-2-6-10-13/h1-11H,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBWPTPBALQJSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C(C(=NN23)N)[N+](=O)[O-])C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-5,7-diphenylpyrazolo[1,5-a]pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.